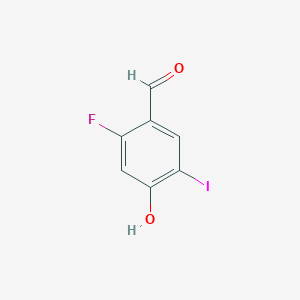

2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Description

Significance of Halogenated and Hydroxylated Benzaldehydes in Contemporary Chemical Synthesis

Halogenated and hydroxylated benzaldehydes are foundational components in modern organic synthesis, prized for their reactivity and utility as precursors to a wide array of more complex structures. The hydroxyl group (-OH) is a key feature in many natural products and synthetic drugs, often contributing to binding affinity with biological targets through hydrogen bonding. google.combldpharm.com Its presence can significantly influence a molecule's pharmacological profile. bldpharm.com The introduction of hydroxyl groups onto an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds and their metabolites. bldpharm.comchemsrc.com

Halogens (such as fluorine and iodine) also play a crucial role. They can alter the electronic properties of the aromatic ring, influence the acidity of nearby protons, and serve as reactive handles for further chemical transformations, such as cross-coupling reactions. google.com The incorporation of halogens is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding interactions. google.comnih.gov Benzaldehydes containing both hydroxyl and halogen substituents are therefore highly sought-after intermediates, providing multiple points for synthetic diversification.

Structural Characteristics and Functional Group Considerations of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde Relevant to Research Applications

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde (-CHO), a fluorine atom (-F), a hydroxyl group (-OH), and an iodine atom (-I). Each of these functional groups imparts specific reactivity and steric considerations that make the compound a versatile tool for chemists.

The aldehyde group is a primary site for a multitude of chemical reactions, including nucleophilic additions, condensations, and oxidations, allowing for the extension of the carbon skeleton or conversion into other functional groups. The hydroxyl group, being ortho to the aldehyde, can influence its reactivity and participate in intramolecular hydrogen bonding. The fluorine atom, positioned ortho to the aldehyde and meta to the hydroxyl group, exerts a strong electron-withdrawing effect, which can modulate the reactivity of the entire ring system. The iodine atom, located para to the fluorine and ortho to the hydroxyl group, is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

This trifecta of functional groups—aldehyde, hydroxyl, and halogens—on a single aromatic scaffold provides a powerful platform for the synthesis of complex, polyfunctionalized molecules. The specific arrangement of these groups on the benzaldehyde (B42025) ring allows for regioselective reactions, making it a valuable intermediate in multi-step synthetic sequences.

Below is a table summarizing the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 2166486-32-2 | |

| Molecular Formula | C₇H₄FIO₂ | google.com |

Note: Detailed physicochemical properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized research intermediates.

Current Research Landscape and Emerging Opportunities for the Chemical Compound

Current research applications of this compound are predominantly found in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of novel heterocyclic compounds with potential therapeutic activity. Patent literature reveals its use as an intermediate in the creation of complex molecules, including those containing fused ring systems like imidazo-fused tricyclic compounds.

For instance, this benzaldehyde has been utilized in multi-step syntheses to produce sophisticated molecular architectures intended for immunomodulation and other therapeutic applications. In a typical synthetic route, the aldehyde functionality can be used to build a new ring system, while the iodine atom provides a site for introducing further complexity via cross-coupling reactions. For example, it has been used in reactions involving trimethylsilylacetylene (B32187) in the presence of a palladium catalyst to construct larger, more elaborate structures.

The strategic placement of the fluoro and hydroxyl groups is also critical, as they can influence the final properties of the target molecule, such as its ability to inhibit specific enzymes like carbonic anhydrases, which are targets in cancer therapy. The versatility of this compound as a building block suggests that its applications will continue to expand as chemists explore new synthetic methodologies and target novel biological pathways. Emerging opportunities likely lie in its use for creating libraries of diverse compounds for high-throughput screening and in the development of new classes of pharmaceuticals and materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4FIO2 |

|---|---|

Molecular Weight |

266.01 g/mol |

IUPAC Name |

2-fluoro-4-hydroxy-5-iodobenzaldehyde |

InChI |

InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |

InChI Key |

LMOKSIOFBYFTNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Hydroxy 5 Iodobenzaldehyde

Retrosynthetic Analysis of the Chemical Compound's Molecular Architecture

A retrosynthetic analysis of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde suggests several logical disconnections. The formyl and iodo groups are prime candidates for disconnection via formylation and iodination reactions, respectively. This approach leads back to a simpler, substituted phenolic precursor.

A primary disconnection strategy involves removing the iodine atom via an electrophilic iodination reaction. This leads to the key intermediate, 2-Fluoro-4-hydroxybenzaldehyde (B1296990) . This precursor is commercially available and provides a convergent point for the synthesis. The challenge then becomes the regioselective introduction of iodine onto this specific framework.

An alternative disconnection involves removing the formyl group. This would point to a 2-Fluoro-4-iodophenol or 3-Fluoro-5-iodophenol intermediate, which would then need to be formylated. This route necessitates a reliable formylation method that directs the aldehyde group to the correct position relative to the existing substituents. Both strategies underscore the importance of controlling regioselectivity in electrophilic aromatic substitution and directed functionalization reactions. researchgate.net

Classical and Established Synthetic Routes to Substituted Benzaldehydes

The classical toolbox of organic synthesis offers several robust methods for the preparation of substituted benzaldehydes, which are applicable to the construction of this compound.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com It utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. diva-portal.org In the context of a potential precursor like a protected 2-fluoro-4-iodophenol, both the protected hydroxyl group (e.g., as a carbamate (B1207046) or methoxymethyl ether) and the fluorine atom can act as DMGs. diva-portal.orgresearchgate.net The aryllithium intermediate formed can then be quenched with a formylating electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. commonorganicchemistry.com Aldehydes themselves are generally not suitable for DoM as they react with organolithiums, but they can be transiently protected in situ to act as directing groups. chem-station.comharvard.edu

Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the ring. For the precursor 2-Fluoro-4-hydroxybenzaldehyde , the substituents exert competing influences:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Fluorine (-F): A deactivating (via induction) yet ortho, para-directing group (via resonance).

Aldehyde (-CHO): A strongly deactivating, meta-directing group.

When considering the iodination of 2-Fluoro-4-hydroxybenzaldehyde, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (I⁺) to the positions ortho or para to it. The position para to the hydroxyl is already occupied by the fluorine atom. Of the two ortho positions, one is occupied by the aldehyde group (position 1) and the other is position 5. Therefore, electrophilic attack is strongly directed to the C5 position, which is ortho to the hydroxyl group and meta to the deactivating aldehyde group, leading to the desired product.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Strongly Deactivating | Meta |

| -I (Iodo) | Deactivating | Ortho, Para |

Several classical named reactions are effective for the ortho-formylation of phenols, a key transformation if starting from a halogenated phenol (B47542) precursor. wikipedia.org

Reimer-Tiemann Reaction: This reaction converts a phenol to an ortho-hydroxybenzaldehyde using chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide. byjus.comwikipedia.org The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), an electrophilic species that is attacked by the electron-rich phenoxide ion. nrochemistry.comunacademy.com While it strongly favors ortho-formylation, regioselectivity can be an issue with highly substituted phenols. byjus.comnrochemistry.com

Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., glycerol, boric acid, or trifluoroacetic acid) to synthesize o-hydroxybenzaldehydes. wikipedia.orgchemeurope.com The electrophilic species is an iminium ion derived from hexamine. chemeurope.comsemanticscholar.org The reaction generally requires a strongly electron-donating group, such as a hydroxyl, on the aromatic ring and preferentially formylates the ortho position. wikipedia.orgsemanticscholar.org

Magnesium Chloride-Mediated Formylation: A milder and often more selective method for ortho-formylation involves using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.org This method has been shown to be highly effective for a wide range of substituted phenols, including halogen-substituted ones, yielding salicylaldehydes with high regioselectivity and in good yields. orgsyn.org

Interactive Table: Comparison of Phenol Formylation Methods

| Reaction Name | Formylating Agent(s) | Conditions | Typical Selectivity |

|---|---|---|---|

| Reimer-Tiemann | Chloroform, Strong Base | Basic, Heated | Ortho > Para |

| Duff Reaction | Hexamine, Acid | Acidic, Heated | Ortho |

| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Et₃N | Anhydrous, Reflux | Exclusively Ortho |

The introduction of an iodine atom onto a pre-functionalized aromatic ring can be achieved with various electrophilic iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose. organic-chemistry.org The regioselectivity of the iodination of a substrate like 2-fluoro-4-hydroxybenzaldehyde is dictated by the existing substituents.

Research has shown that phenols and their derivatives can be efficiently iodinated using NIS, often in the presence of an acid catalyst like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net For 2-fluoro-4-hydroxybenzaldehyde, the strong activating and directing effect of the hydroxyl group makes the C5 position highly susceptible to electrophilic attack by the iodinating species generated from NIS. The reaction can be performed under mild conditions, and the use of an appropriate solvent and controlled stoichiometry helps to prevent poly-iodination. researchgate.netresearchgate.net Dissolving NIS in strong acids like sulfuric acid can generate highly electrophilic iodine species capable of iodinating even deactivated aromatic compounds. researchgate.net

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of aryl halides and the direct activation of C-H bonds. A forward-thinking approach to synthesizing the target molecule involves a catalytic C-H iodination.

Palladium-Catalyzed C-H Iodination: Recent advancements have led to the development of palladium-catalyzed methods for the direct iodination of C-H bonds. nih.gov These reactions often employ a directing group to achieve high regioselectivity. In a potential precursor, the hydroxyl or a derivative thereof could direct a palladium catalyst to activate the C-H bond at the ortho position (C5). These catalytic systems can use molecular iodine (I₂) as the iodine source and an oxidant to regenerate the active Pd(II) catalyst, making the process more atom-economical than stoichiometric methods. nih.govnih.gov Such methods are compatible with a wide range of functional groups and can often be performed under milder conditions than classical approaches, representing a more sustainable and advanced synthetic strategy. nih.gov

Flow Chemistry and Continuous Synthesis Techniques

While specific flow chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its synthetic steps. Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions, a key type of reaction in the synthesis of the precursor, have been successfully adapted to flow chemistry systems. vapourtec.com For instance, the reaction of a difluoronitrobenzene with an amine has been demonstrated in a continuous flow setup, followed by subsequent in-line purification and reaction steps. vapourtec.com This approach could theoretically be adapted for the initial steps in the synthesis of the 2-fluoro-4-hydroxybenzaldehyde precursor.

Furthermore, formylation reactions, which are central to introducing the aldehyde group, can also be performed in flow reactors. The use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. beilstein-journals.org The generation and use of reactive intermediates, such as organometallic reagents for formylation, can be made safer in a continuous flow system due to the small reaction volumes at any given time. researchgate.net

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Mild Conditions)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. worldwidejournals.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key areas for the application of green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. misericordia.edu For example, some benzoin (B196080) condensation reactions, which involve substituted benzaldehydes, have been successfully carried out using coenzyme catalysis in aqueous ethanol, avoiding the use of more hazardous solvents and reagents. worldwidejournals.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of reducing waste. The iodination step, for example, can be optimized to use a catalytic amount of an acid promoter.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation has been explored as a way to reduce reaction times and energy consumption in the oxidation of benzaldehydes. misericordia.edu

One example of a greener approach in a related synthesis is the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehyde (B117250) derivatives using molecular oxygen as the oxidant and a cobalt catalyst. google.com This avoids the use of stoichiometric heavy metal oxidants. misericordia.edu

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

For the synthesis of the 2-fluoro-4-hydroxybenzaldehyde precursor, a key optimization step is the choice of the protecting group for the phenolic hydroxyl. An ideal protecting group should be inexpensive, easy to introduce and remove, and provide appropriate steric hindrance to direct subsequent reactions. researchgate.net For example, the use of an isopropyl group has been identified as a cost-effective and efficient choice in a patented synthesis. researchgate.net

The molar ratios of reactants and catalysts are also critical parameters to optimize. In the synthesis of 1-fluoro-3-isopropoxybenzene, a precursor to 2-fluoro-4-isopropoxybenzaldehyde, the molar ratio of 3-fluorophenol, potassium carbonate, and 2-bromopropane (B125204) can be fine-tuned to maximize yield. researchgate.net

For the final iodination step, the key parameters to optimize would include:

| Parameter | Considerations for Optimization |

| Iodinating Agent | N-iodosuccinimide (NIS) is a common choice, but others like iodine monochloride (ICl) could be explored. libretexts.org |

| Solvent | Dichloromethane is a common solvent, but greener alternatives should be considered. |

| Catalyst | Trifluoroacetic acid is effective, but the amount and type of acid can be varied to improve efficiency. |

| Temperature | Reactions are often run at room temperature, but cooling or gentle heating could affect selectivity and reaction time. |

| Reaction Time | Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time. |

This interactive data table summarizes key parameters for the optimization of the iodination step.

Considerations for Stereochemical and Regiochemical Control in Synthesis

Stereochemical Control: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a concern in its synthesis.

Regiochemical Control: Regiochemical control, however, is of paramount importance. The synthesis requires the precise placement of the fluoro, hydroxyl, iodo, and aldehyde groups on the benzene (B151609) ring.

The regiochemistry of the synthesis is primarily dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution reactions.

In the synthesis of the 2-fluoro-4-hydroxybenzaldehyde precursor from 3-fluorophenol, the initial hydroxyl group directs the incoming formyl group. However, to achieve the desired 2,4-substitution pattern, a more complex strategy involving protection, directed ortho-metalation, or other advanced synthetic methods is typically required. The patent for 2-fluoro-4-hydroxybenzaldehyde synthesis outlines a route involving bromination and Grignard exchange to control the regiochemistry. researchgate.net

In the final iodination step of 2-fluoro-4-hydroxybenzaldehyde, the regioselectivity is controlled by the existing fluoro and hydroxyl groups. The hydroxyl group is a strongly activating ortho-, para-director, while the fluoro group is a weakly deactivating ortho-, para-director. libretexts.org The powerful activating effect of the hydroxyl group at the C4 position directs the electrophilic iodine to one of its ortho positions, C3 or C5. The C3 position is sterically hindered by the adjacent fluorine at C2. Therefore, the iodine is predominantly directed to the C5 position, leading to the desired product. libretexts.orgbritannica.com

The interplay of electronic and steric effects is thus crucial for achieving the correct regiochemistry in the synthesis of this compound.

Chemical Reactivity and Transformations of 2 Fluoro 4 Hydroxy 5 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for nucleophilic addition and condensation reactions, as well as oxidation and reduction, enabling its conversion into a wide range of other functional groups.

Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Aldol, Schiff Base Formation)

The electron-withdrawing nature of the fluorine and iodine atoms, as well as the hydroxyl group, influences the electrophilicity of the carbonyl carbon in 2-Fluoro-4-hydroxy-5-iodobenzaldehyde, making it susceptible to attack by various nucleophiles.

Wittig Reaction: The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes. While specific examples with this compound are not prevalent in readily available literature, the reaction of substituted benzaldehydes with phosphorus ylides is a well-established transformation. wikipedia.orgpressbooks.pubmagritek.com The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgmagritek.com

Aldol Condensation: Aromatic aldehydes, like this compound, can participate in crossed or mixed Aldol condensations with ketones or other enolizable carbonyl compounds. wikipedia.orgwuxibiology.comlibretexts.org These reactions, often catalyzed by acid or base, lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated products. magritek.comwuxibiology.comlibretexts.orgsigmaaldrich.commiracosta.edu The absence of α-hydrogens in this compound prevents self-condensation, making it an excellent partner for directed Aldol reactions. wikipedia.org

Schiff Base Formation: The reaction of this compound with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis. Schiff bases derived from substituted benzaldehydes are versatile intermediates in organic synthesis and have been studied for their biological activities. nih.govnih.gov For instance, the reaction of a similar compound, 4-Hydroxy-3-fluoro-5-methoxy-benzaldehyde, with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has been reported to yield the corresponding Schiff base. nih.gov

Oxidation and Reduction Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to the corresponding carboxylic acid, 2-fluoro-4-hydroxy-5-iodobenzoic acid, can be achieved using various oxidizing agents. Common reagents for the oxidation of hydroxybenzaldehydes include potassium permanganate (B83412) under acidic conditions or electrochemically generated peroxodicarbonate. sigmaaldrich.comgoogle.com The reaction with peroxodicarbonate is notable for its high yields and environmentally friendly conditions. sigmaaldrich.com

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, (2-fluoro-4-hydroxy-5-iodophenyl)methanol, is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH4). sigmaaldrich.commdpi.comnih.gov This reduction is generally chemoselective for the aldehyde in the presence of other reducible functional groups that are less reactive. nih.gov

Derivatization to Carboxylic Acids, Alcohols, and Imines

The transformations described above lead to the formation of key derivatives.

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 2-Fluoro-4-hydroxy-5-iodobenzoic acid |

| This compound | Reduction | (2-Fluoro-4-hydroxy-5-iodophenyl)methanol |

| This compound | Schiff Base Formation | Substituted Imines |

Reactivity of the Aromatic Ring and Substituents

The presence of iodine and fluorine atoms on the aromatic ring opens up possibilities for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transformations Involving the Aryl Halogens (Iodine, Fluorine)

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The high reactivity of the aryl iodide bond in this compound makes it an excellent substrate for Suzuki coupling reactions with various boronic acids. This reaction has been successfully applied to DNA-conjugated aryl iodides under mild conditions, highlighting its broad applicability. bldpharm.combldpharm.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.govrsc.org Aryl iodides are highly reactive partners in this transformation. While specific examples with this compound are not extensively documented, the reaction of o-iodophenols with enoates to form coumarins demonstrates the utility of this reaction with similar substrates. organic-chemistry.org The reaction conditions can be tuned to favor specific outcomes, and phosphine-free palladium catalysts have been developed for greener protocols. miracosta.edu

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The high reactivity of the C-I bond allows for the selective coupling of this compound with a wide range of alkynes under mild conditions. wikipedia.orglibretexts.org This reaction has been employed in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

Table of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic Acids | Palladium catalyst (e.g., Pd(OAc)2) and a base | Biaryls, etc. |

| Heck | Alkenes | Palladium catalyst (e.g., Pd(OAc)2) and a base | Substituted Alkenes |

| Sonogashira | Terminal Alkynes | Palladium catalyst and Copper(I) co-catalyst | Aryl Alkynes |

Nucleophilic Aromatic Substitution (SNAr) on Fluorine

The presence of a fluorine atom on the aromatic ring of this compound opens the door to nucleophilic aromatic substitution (SNA_r) reactions. In general, the success of an SNA_r reaction on a fluoroarene is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the fluorine atom is crucial for activating the ring towards nucleophilic attack.

In the case of this compound, the aldehyde group (-CHO) and the iodine atom act as electron-withdrawing groups, which should, in principle, facilitate the substitution of the fluorine atom by a suitable nucleophile. However, the hydroxyl group (-OH) is a strong electron-donating group, which can counteract this activation. The interplay of these electronic effects determines the feasibility and outcome of SNA_r reactions.

While specific studies on the SNA_r of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides valuable insights. For instance, in related fluorinated and nitrated benzaldehydes, the fluorine atom can be displaced by various nucleophiles under appropriate conditions. The reaction of 4-fluoro-2-hydroxybenzaldehyde (B130115) with 1-boc-piperazine (B14835) in DMSO at 100°C to yield tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-l-carboxylate demonstrates the feasibility of such substitutions. ambeed.com

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions on this compound (Hypothetical Examples Based on Analogous Systems)

| Nucleophile | Expected Product | Potential Reaction Conditions |

| Methoxide (CH₃O⁻) | 2-Methoxy-4-hydroxy-5-iodobenzaldehyde | NaOCH₃ in Methanol, heat |

| Ammonia (NH₃) | 2-Amino-4-hydroxy-5-iodobenzaldehyde | Aqueous Ammonia, high pressure, heat |

| Piperidine | 2-(Piperidin-1-yl)-4-hydroxy-5-iodobenzaldehyde | Piperidine, heat, aprotic polar solvent (e.g., DMSO) |

It is important to note that the reaction conditions would need to be carefully optimized to achieve the desired substitution product and minimize potential side reactions, such as those involving the aldehyde or hydroxyl functionalities.

Chemical Modifications of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group in this compound is a prime site for chemical modification, most notably through etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities to modulate the molecule's properties.

Etherification: The Williamson ether synthesis is a classic and widely used method for the formation of ethers. khanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

For this compound, the reaction would proceed by first treating the molecule with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding phenoxide. This intermediate can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. ossila.com Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can provide a more efficient route to the ester.

Table 2: Representative Etherification and Esterification Reactions of this compound

| Reaction Type | Reagent | Product |

| Etherification | Methyl iodide (CH₃I), K₂CO₃ | 2-Fluoro-4-methoxy-5-iodobenzaldehyde |

| Etherification | Benzyl bromide (C₆H₅CH₂Br), NaH | 2-Fluoro-4-(benzyloxy)-5-iodobenzaldehyde |

| Esterification | Acetic anhydride ((CH₃CO)₂O), Pyridine | 3-Fluoro-4-formyl-2-iodophenyl acetate (B1210297) |

| Esterification | Benzoyl chloride (C₆H₅COCl), Triethylamine | 3-Fluoro-4-formyl-2-iodophenyl benzoate |

Multi-Component Reaction Strategies Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs.

While specific examples utilizing this compound in MCRs are not readily found in the literature, its structural features suggest its potential application in well-established MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. rsc.org In a hypothetical Ugi reaction, this compound could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to generate a complex, highly functionalized product.

The Passerini three-component reaction , on the other hand, combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The participation of this compound in such a reaction would lead to the formation of a product bearing the substituted phenyl moiety attached to a new stereocenter.

The development of MCRs involving this compound would provide a rapid and efficient route to novel and structurally diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Key Organic Reactions

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome and optimizing the conditions of chemical transformations. For this compound, mechanistic investigations would focus on understanding the interplay of the various functional groups and their influence on the reaction pathways.

Nucleophilic Aromatic Substitution (SNA_r): A mechanistic study of the SNA_r on the fluorine atom would involve investigating the formation of the Meisenheimer complex, a key intermediate in this reaction. The stability of this intermediate is crucial for the reaction to proceed. Computational studies could provide insights into the energy barriers for the formation and decomposition of the Meisenheimer complex, and how the electronic effects of the hydroxyl, iodo, and aldehyde groups influence its stability.

Etherification and Esterification: The mechanisms of Williamson ether synthesis and Fischer esterification are well-established. khanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.comossila.com For this compound, mechanistic studies would likely focus on the kinetics of the reaction and the potential for competing side reactions. For example, in the Williamson ether synthesis, the choice of base and solvent can significantly impact the rate of phenoxide formation and the subsequent nucleophilic attack.

Multi-Component Reactions: The mechanisms of MCRs like the Ugi and Passerini reactions are complex and often involve a series of interconnected equilibria. rsc.org Mechanistic investigations for MCRs involving this compound would aim to elucidate the sequence of events, identify key intermediates, and understand the factors that control the stereochemical outcome of the reaction.

Due to the lack of specific literature on the mechanistic studies of reactions involving this compound, this area remains a fertile ground for future research. Such studies would not only provide a deeper understanding of the reactivity of this specific molecule but also contribute to the broader knowledge of reaction mechanisms in highly functionalized aromatic systems.

Applications of 2 Fluoro 4 Hydroxy 5 Iodobenzaldehyde As a Synthetic Building Block

Precursor in Medicinal Chemistry Research and Scaffold Development

The multifaceted nature of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde makes it an attractive starting material for the synthesis of novel compounds in drug discovery programs. Its structure allows for the systematic modification and introduction of diverse chemical moieties to build libraries of compounds for biological screening.

Synthesis of Heterocyclic Frameworks (e.g., Benzofurans, Indoles, Quinolines)

Heterocyclic structures are core components of many pharmaceuticals. The functional groups of this compound are ideally positioned for the construction of various fused ring systems.

Benzofurans: The ortho-iodo-phenol motif is a classic precursor for benzofuran (B130515) synthesis. A common and powerful method is the palladium-catalyzed Sonogashira coupling of the iodophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). koreascience.krresearchgate.netacs.org This one-pot procedure allows for the creation of 2-substituted benzofurans with a wide variety of functional groups, depending on the alkyne used. koreascience.kr The aldehyde group on the starting material can be retained or modified before or after the cyclization, adding another layer of synthetic versatility.

Indoles: While direct cyclization to an indole (B1671886) from this precursor is less straightforward, it can serve as a key intermediate. The synthesis of 4-hydroxyindoles, for example, is a known challenge in organic chemistry. acs.org A multi-step sequence could involve the conversion of the aldehyde to a nitrogen-containing group or building a side chain that can cyclize onto the aromatic ring.

Quinolines: Substituted benzaldehydes are frequently used in various classical and modern quinoline (B57606) syntheses, such as the Doebner-von Miller, Combes, and Friedländer reactions. nih.govorganic-chemistry.orgrsc.org These methods typically involve the condensation of an aniline (B41778) with a carbonyl compound. This compound could be utilized in multi-component reactions where it provides the aldehyde component, leading to highly substituted quinoline cores. nih.govacs.org The fluorine and iodine atoms can be carried through the synthesis to provide handles for further functionalization.

Table 1: Potential Heterocyclic Syntheses

| Heterocycle | Synthetic Strategy | Key Reaction | Potential Outcome |

|---|---|---|---|

| Benzofuran | Reaction with a terminal alkyne | Sonogashira coupling & intramolecular cyclization koreascience.kracs.org | 2-Substituted-5-fluoro-7-formylbenzofuran |

| Indole | Multi-step synthesis | Conversion of aldehyde, followed by cyclization | Functionalized 4-hydroxy-5-iodo-6-fluoroindole |

| Quinoline | Multi-component reaction with anilines and α-methylene ketones | Friedländer annulation nih.govorganic-chemistry.org | Highly substituted 5-fluoro-6-hydroxy-7-iodoquinoline |

Role in the Design and Preparation of Potential Pharmaceutical Intermediates and Lead Compounds

The title compound is a prime example of a building block used to generate key intermediates for drug development. sinoshiny.comsprchemical.com Halogenated benzaldehydes are precursors for a range of therapeutic agents, including antihypertensives and kinase inhibitors. nbinno.com

The presence of multiple reactive sites allows for sequential and regioselective modifications. For instance, a patent demonstrates the use of this compound in a Sonogashira reaction with trimethylsilylacetylene (B32187), showcasing its utility in building more complex structures. google.com The resulting intermediates can then be elaborated into final target molecules for pharmaceutical research. The 2-fluoro-4-hydroxyphenyl moiety itself has been incorporated into molecules with potential antifungal activity.

Contribution to Structure-Activity Relationship (SAR) Studies via Analogue Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule impact its biological activity. oncodesign-services.com this compound is an excellent scaffold for SAR studies due to its distinct points of modification.

Iodine as a Handle: The iodine atom is particularly useful. It can be readily replaced by a wide variety of other functional groups using palladium-catalyzed cross-coupling reactions like Suzuki (to add aryl or alkyl groups), Sonogashira (to add alkynes), and Buchwald-Hartwig (to add amines or ethers). nih.gov This allows chemists to systematically probe the effect of different substituents at this position. The iodine itself can be a beneficial lipophilic group in a final compound. nih.gov

Fluorine's Role: The fluorine atom can improve metabolic stability and alter the acidity of the adjacent hydroxyl group, which can be crucial for binding to biological targets.

Aldehyde and Hydroxyl Modification: These groups can be easily converted to a plethora of other functionalities (amines, amides, esters, ethers, etc.), allowing for extensive exploration of the chemical space around the core scaffold.

By synthesizing a library of analogues where each of these positions is systematically varied, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. oncodesign-services.com

Table 2: Analogue Synthesis for SAR Studies

| Modification Site | Reaction Type | Example Reagent | Resulting Moiety |

|---|---|---|---|

| Iodine | Suzuki Coupling | Arylboronic acid | Aryl group |

| Iodine | Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Iodine | Buchwald-Hartwig Amination | Amine | Amino group |

| Aldehyde | Reductive Amination | Primary amine, NaBH₃CN | Secondary amine |

| Hydroxyl | Williamson Ether Synthesis | Alkyl halide, base | Alkoxy group |

Utility in Agrochemical Synthesis and Analog Development

Halogenated aromatic compounds, including substituted benzaldehydes, are important structural motifs in many modern agrochemicals, such as herbicides and fungicides. The specific combination of fluorine and iodine in this compound offers potential for creating novel active ingredients. The fluorine atom can enhance biological activity, while the iodo-phenol structure provides a scaffold for building complex heterocyclic systems common in agrochemicals. While direct, published applications of this specific molecule in agrochemical synthesis are not widespread, its structural relatives are known to be valuable intermediates. nbinno.com

Application in Advanced Material Science Research (as a synthetic component for polymer/monomer synthesis)

Building Block for Functional Monomers and Polymers

Hydroxybenzaldehydes and their derivatives can be used in the synthesis of functional polymers. ethernet.edu.etldorganisation.com The aldehyde and hydroxyl groups provide reactive handles to introduce polymerizable functionalities or to be incorporated into a polymer backbone.

For example, the hydroxyl group can be reacted with acryloyl chloride or a similar reagent to form a vinyl monomer. The polymerization of such a monomer would lead to a polymer with pendant iodinated and fluorinated phenol (B47542) units. These units could impart specific properties to the material, such as:

Increased Refractive Index: The presence of the heavy iodine atom can increase the refractive index of the polymer.

Flame Retardancy: Halogenated compounds are often used as flame retardants.

Adhesion: Phenolic hydroxyl groups can promote adhesion to various substrates.

Alternatively, the difunctional nature of the molecule allows it to be used as a monomer in condensation polymerizations to form, for example, polyesters or polyimines (Schiff bases). Research has also explored the use of iodinated phenol-formaldehyde adhesives to study polymer penetration into materials like wood. researchgate.net Functional monomers derived from related structures are actively being developed for applications like thiol-ene photopolymerized networks. researchgate.net

Synthesis of Components for Optoelectronic or Supramolecular Assemblies

No research was found that details the use of this compound in the synthesis of components for optoelectronic or supramolecular assemblies.

Development of Novel Organic Catalysts and Reagents

There is no available information on the application of this compound in the development of new organic catalysts or reagents.

Contributions to Chemical Sensor and Probe Synthesis

No studies were identified that describe the contribution of this compound to the synthesis of chemical sensors or probes.

Analytical and Spectroscopic Methodologies for Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde, with each technique offering unique insights into its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular framework of this compound. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm. The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration-dependent. The two aromatic protons on the benzene (B151609) ring will appear as singlets or doublets, with their chemical shifts influenced by the electronic effects of the adjacent fluorine, iodine, hydroxyl, and aldehyde groups.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde group is expected at a characteristic downfield shift (δ > 190 ppm). The carbon atoms attached to the electronegative fluorine and oxygen atoms will also show characteristic shifts, and the C-F coupling will result in splitting of the signal for the carbon atom bonded to fluorine.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. A single resonance is expected, and its chemical shift provides confirmation of the fluoro-substitution on the aromatic ring. Data from the related compound 4-fluorobenzaldehyde (B137897) shows a chemical shift at δ -102.4. rsc.org

While specific experimental NMR data for this compound is available from commercial suppliers, it is not widely published in scientific literature. bldpharm.com The expected shifts can be predicted based on data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | Aldehyde (-CHO) | 9.8 – 10.1 | Singlet (s) | Characteristic downfield shift for aromatic aldehydes. |

| ¹H | Hydroxyl (-OH) | 5.0 – 8.0 | Broad Singlet (br s) | Chemical shift is variable and dependent on solvent and concentration. |

| ¹H | Aromatic (H-3) | ~7.5 | Doublet (d) | Influenced by ortho-fluorine and para-aldehyde groups. |

| ¹H | Aromatic (H-6) | ~7.8 | Doublet (d) | Influenced by ortho-iodine and meta-aldehyde groups. |

| ¹³C | Carbonyl (C=O) | > 190 | Singlet (or Doublet due to coupling) | Most downfield signal. |

| ¹³C | Aromatic (C-F) | 155 – 165 | Doublet (d) | Large ¹JCF coupling constant. |

| ¹³C | Aromatic (C-OH) | 150 – 160 | Singlet (s) | |

| ¹³C | Aromatic (C-I) | 85 – 95 | Singlet (s) | Shielded due to the heavy atom effect of iodine. |

| ¹³C | Aromatic (C-H) | 115 – 135 | Singlet (s) | |

| ¹³C | Aromatic (C-CHO) | 120 – 140 | Singlet (s) |

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. bldpharm.com

The calculated monoisotopic mass of this compound (C₇H₄FIO₂) is 265.9294 Da. In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. A key feature would be the characteristic isotopic signature of iodine, which is monoisotopic (¹²⁷I). Fragmentation patterns in the mass spectrum would likely involve the loss of the aldehyde group (M-29, loss of CHO) and potentially the iodine atom (M-127). The presence of these fragments provides further structural confirmation.

Table 2: HRMS and Expected Fragmentation Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₇H₄FIO₂ |

| Calculated Exact Mass | 265.9294 Da |

| Molecular Ion Peak [M]⁺ | m/z ≈ 265.93 |

| Expected Fragment [M-CHO]⁺ | m/z ≈ 236.94 |

| Expected Fragment [M-I]⁺ | m/z ≈ 138.99 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak between 1650-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. rsc.org Vibrations corresponding to the C-F bond typically appear in the 1000-1300 cm⁻¹ region, while the C-I stretch is found at lower wavenumbers, usually below 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. rsc.org

Raman spectroscopy would complement the IR data, being particularly sensitive to the vibrations of the aromatic ring and the carbon-iodine bond.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3500 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F | C-F Stretch | 1000 - 1300 | Strong |

| C-I | C-I Stretch | 500 - 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzaldehyde (B42025) core contains chromophores—the benzene ring and the carbonyl group—that absorb UV radiation. The presence of substituents like the hydroxyl group (an auxochrome), fluorine, and iodine modifies the absorption profile. These groups can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). The UV-Vis spectrum for the related 4-hydroxybenzaldehyde (B117250) shows absorption in the UV range, and a similar profile is expected for this compound. nist.gov

For a crystalline solid, single-crystal X-ray crystallography offers the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and planarity of the benzene ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, which dictate the packing of molecules in the solid state. While specific crystallographic data for this compound is not found in the surveyed literature, the density of the related 2-Fluoro-4-iodobenzaldehyde has been calculated as 1.962 g/cm³.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity verification of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot corresponding to the product is visualized on a TLC plate (typically silica (B1680970) gel) under UV light or with a staining agent.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a stationary phase, most commonly silica gel, and a mobile phase (eluent) is passed through the column. A gradient of non-polar and polar solvents, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is typically used to separate the desired compound from impurities and unreacted starting materials. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful analytical techniques used to assess the final purity of the synthesized compound. bldpharm.comthermofisher.com These methods separate components of a mixture with high resolution, and the area of the peak corresponding to the product can be used to quantify its purity, often yielding results greater than 97%. thermofisher.com Reverse-phase HPLC is a common mode for analyzing such polar aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted benzaldehydes. researchgate.net For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings:

In a typical research setting, the purity of synthesized "this compound" is assessed using a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like acetic acid or phosphoric acid to improve peak shape and resolution. researchgate.netsielc.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which is influenced by the chromophoric benzaldehyde group.

To enhance the sensitivity of detection, especially for trace-level analysis, derivatization with a fluorescent tag can be employed. A novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been shown to react with benzaldehydes to form highly fluorescent derivatives, which can then be detected with high sensitivity using a fluorescence detector. nih.govnih.gov

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes (highly dependent on exact conditions) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. asianpubs.org While "this compound" has a relatively high boiling point due to its molecular weight and the presence of a hydroxyl group, GC analysis is feasible, often requiring derivatization to increase volatility and improve peak shape.

Detailed Research Findings:

For the analysis of halogenated phenols by GC, a common approach involves derivatization to block the polar hydroxyl group. nih.gov Techniques such as silylation (e.g., with BSTFA) or acetylation can be employed. The resulting less polar and more volatile derivative can then be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701. settek.comepa.gov

GC coupled with a mass spectrometer (GC-MS) is particularly valuable as it provides not only retention time data but also mass spectral information, which can confirm the identity of the compound by its fragmentation pattern. asianpubs.org The mass spectrum of "this compound" would show a characteristic molecular ion peak and fragment ions corresponding to the loss of functional groups like -CHO, -I, and -OH.

In a study determining halogenated phenols in water, in-situ acetylation followed by GC-MS analysis was found to be a superior method, offering good recoveries and less background interference. nih.gov This approach could be adapted for the quantitative analysis of "this compound" in complex samples.

Interactive Data Table: Hypothetical GC-MS Parameters for Analysis (after derivatization)

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography and Thin-Layer Chromatography (TLC) are indispensable tools for the purification and qualitative analysis of organic compounds in a research laboratory. chemistryhall.comkhanacademy.org

Detailed Research Findings:

Column Chromatography is primarily used for the preparative separation and purification of "this compound" from reaction mixtures. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve good separation of the target compound from impurities.

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring the progress of a reaction, identifying compounds, and determining the purity of a substance. libretexts.org For "this compound," a silica gel-coated TLC plate is used. A small spot of the sample solution is applied to the plate, which is then developed in a closed chamber with a suitable solvent system. The separation is based on the differential adsorption of the compounds onto the silica gel.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, temperature). libretexts.org The spots on the TLC plate can be visualized under UV light (as the benzaldehyde ring is UV active) or by using staining reagents. A study on the TLC of aromatic amines and aldehydes showed that the mobility of the compounds is highly dependent on the polarity of the mobile phase. researchgate.net

Interactive Data Table: Representative TLC System for "this compound"

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.3 - 0.5 (highly dependent on the exact solvent system) |

Quantitative Analysis Techniques in Chemical Research

Accurate quantification of "this compound" is crucial in various research applications, such as reaction yield determination and stability studies.

Detailed Research Findings:

HPLC with external or internal standard calibration is the most widely used technique for the quantitative analysis of "this compound." A calibration curve is constructed by plotting the peak area of the analyte against its known concentrations. The concentration of the analyte in an unknown sample can then be determined from this curve. The use of an internal standard can improve the accuracy and precision of the method by correcting for variations in injection volume and detector response.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. A certified reference material with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific signal of the analyte to that of the reference standard.

For the quantification of the iodine content in iodinated organic compounds, ion chromatography can be a valuable method. google.comgoogle.com The organic compound is first subjected to a digestion or combustion process to convert the covalently bound iodine into iodide ions. The resulting solution is then analyzed by ion chromatography to determine the concentration of iodide, which can be correlated back to the amount of the original iodinated compound. This method can be particularly useful for verifying the elemental composition of the synthesized molecule.

Computational and Theoretical Studies of 2 Fluoro 4 Hydroxy 5 Iodobenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde at a molecular level. These calculations solve the Schrödinger equation (or its approximations) for the molecule, yielding information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are the cornerstones of modern computational chemistry used to investigate substituted benzaldehydes. researchgate.netnih.gov For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy for predicting its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

Geometric Optimization: Calculations would begin by determining the lowest energy structure (the most stable conformation) of the molecule. This involves optimizing all bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the benzene (B151609) ring, the orientation of the formyl (-CHO) and hydroxyl (-OH) groups relative to the ring and to each other, and the precise bond lengths of C-F, C-I, C-O, and C=O.

Vibrational Analysis: Following geometry optimization, frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The results are used to characterize the vibrational modes associated with specific functional groups, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various aromatic C-H and C-C vibrations. This theoretical spectrum can be compared with experimental data to confirm the structure.

Thermodynamic Properties: From the vibrational analysis, it is also possible to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), can also be employed. While often more computationally demanding, they can provide benchmark data for comparison with DFT results, especially for understanding electron correlation effects. nih.gov

MESP and FMO analyses provide a deeper understanding of the electronic landscape and chemical reactivity of the molecule. mdpi.comimperial.ac.uk

Molecular Electrostatic Potential (MESP): An MESP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. mdpi.com For this compound, the MESP would show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the aldehyde and hydroxyl groups, making them sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (electron-poor, colored blue), indicating its role as a hydrogen bond donor. The area around the iodine atom is also of significant interest, as it can exhibit a region of positive potential known as a sigma-hole (σ-hole), which is crucial for halogen bonding.

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the carbon atoms of the ring.

Table 1: Summary of Expected Findings from Quantum Chemical Calculations

| Computational Method | Parameter Investigated | Expected Findings for this compound |

|---|---|---|

| DFT/B3LYP | Optimized Geometry | A near-planar structure with specific orientations of -CHO and -OH groups to minimize steric strain and maximize intramolecular hydrogen bonding. |

| DFT/B3LYP | Vibrational Frequencies | Characteristic stretching frequencies for C=O (aldehyde), O-H (hydroxyl), C-F, and C-I bonds, comparable to experimental IR/Raman spectra. |

| MESP Analysis | Electron Density Distribution | Negative potential on carbonyl and hydroxyl oxygens (nucleophilic sites). Positive potential on the hydroxyl hydrogen and a potential σ-hole on the iodine atom (electrophilic/interaction sites). |

| FMO Analysis | HOMO-LUMO Gap | A relatively small energy gap, indicating high chemical reactivity due to the combination of electron-donating (-OH) and electron-withdrawing (-CHO, -F, -I) groups. |

Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding)

The substituents on the benzene ring dictate the molecule's preferred three-dimensional shape and how it interacts with other molecules.

Conformational Analysis: Computational studies on similar molecules, such as 2-fluorobenzaldehyde, have investigated the conformational isomerism arising from the rotation of the aldehyde group. rsc.org For this compound, the primary conformational flexibility involves the rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group. The most stable conformer would likely be one that allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen, while also minimizing steric repulsion between the ortho-fluoro substituent and the aldehyde group, and the bulky iodo group and its neighbors.

Intermolecular Interactions: The functional groups present allow for a rich variety of intermolecular interactions that govern the molecule's solid-state packing and solution behavior.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. In a crystal lattice, this would lead to the formation of strong intermolecular O-H···O=C hydrogen bonds, creating chains or dimeric structures.

Halogen Bonding: The iodine atom on the ring is a key feature. Due to the anisotropic distribution of electron density around the covalently bonded iodine, a region of positive electrostatic potential (the σ-hole) can form along the C-I bond axis. This allows the iodine to act as a halogen bond donor, interacting favorably with electron-rich atoms like oxygen or nitrogen on neighboring molecules. nih.gov This interaction can be highly directional and significantly influence crystal packing. The fluorine atom, being highly electronegative, could potentially act as a halogen bond acceptor. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, theoretical studies can predict the feasibility and outcomes of various transformations.

This involves locating the transition state (TS) structures for a proposed reaction on the potential energy surface. The energy of the TS relative to the reactants determines the activation energy, which is directly related to the reaction rate. For example, one could computationally model the oxidation of the aldehyde to a carboxylic acid or the nucleophilic aromatic substitution of the iodine atom. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed, allowing chemists to predict which reaction pathways are most favorable.

In Silico Screening and Ligand Design Studies (Computational Aspects Only)

The structural features of this compound make it an interesting candidate for computational drug design.

In Silico Screening: This process involves using computational methods to search large databases of molecules to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. The unique combination of hydrogen and halogen bond donors/acceptors in this compound could be explicitly defined in a pharmacophore model. This model would then be used to screen for molecules with similar 3D arrangements of these features.

Ligand Design: If this compound is identified as a hit, its structure can be computationally modified to improve binding affinity and selectivity. Molecular docking simulations would be used to predict the binding pose and energy of the molecule within the active site of a target protein. The calculations would highlight key interactions, such as a hydrogen bond from the hydroxyl group to a protein backbone carbonyl, or a halogen bond from the iodine atom to a Lewis basic residue, guiding the design of more potent analogues.

Development of Predictive Models for Chemical Reactivity and Selectivity

Computational chemistry can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. In a QSAR study, a series of related compounds would be synthesized or modeled, and their chemical reactivity or biological activity would be measured.

A wide range of molecular descriptors for each compound would then be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological. By using statistical methods, a mathematical equation is derived that correlates these calculated descriptors with the observed activity. Such a model could then be used to predict the reactivity or selectivity of new, unsynthesized derivatives of this compound, accelerating the discovery process by prioritizing the most promising candidates for synthesis.

Future Directions and Emerging Research Trends Involving 2 Fluoro 4 Hydroxy 5 Iodobenzaldehyde

Exploration of Novel and Convergent Synthetic Pathways

The current synthetic routes to polysubstituted benzaldehydes often rely on linear sequences, which can be inefficient, low-yielding, and generate significant waste. Future research is expected to pivot towards the development of more elegant and efficient synthetic strategies.

Furthermore, the development of novel catalytic methods for direct, regioselective functionalization of simpler precursors will be crucial. This includes advancements in C-H activation to directly introduce the formyl or iodo group onto a 2-fluoro-4-hydroxybenzene scaffold, thereby shortening the synthetic sequence and improving atom economy.

Integration into Automated Synthesis and High-Throughput Experimentation

The distinct and orthogonally reactive functional groups of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde make it an ideal candidate for integration into modern chemical discovery platforms. Automated synthesis and high-throughput experimentation (HTE) are powerful tools for rapidly exploring chemical space and discovering new reactions and materials.

The aldehyde group can readily undergo reactions like condensation, reductive amination, and Wittig olefination. ossila.com The aryl iodide is a prime handle for a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net The phenolic hydroxyl group can be alkylated, acylated, or used to direct further reactions. This trifecta of reactivity allows the compound to be used as a versatile scaffold in HTE campaigns. Researchers can set up large arrays of reactions in microplates, using robotic systems to dispense the benzaldehyde (B42025) along with a diverse set of reactants to rapidly generate large libraries of novel compounds for biological or materials screening.

For instance, its use in generating self-assembled monolayers (SAMs) on surfaces for analysis by techniques like surface plasmon resonance (SPR) is a promising avenue. nih.gov Aldehyde-functionalized molecules can be immobilized on amino-functionalized chips to study molecular interactions, a process that benefits immensely from a high-throughput approach. nih.gov

Untapped Potential in Interdisciplinary Research Fields

While currently utilized as a synthetic intermediate, the full potential of this compound across various scientific disciplines remains largely untapped.

Medicinal Chemistry and Chemical Biology: Related fluorinated and halogenated benzaldehydes are precursors to compounds with significant biological activity, including anticancer and anti-inflammatory properties. ossila.com The specific substitution pattern of this compound offers unique opportunities. The iodine atom is of particular interest as it can form strong halogen bonds with biological macromolecules, potentially enhancing drug-target binding affinity and specificity. Furthermore, the iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiolabeled probes for use in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The aldehyde function also allows for its use as a covalent warhead or as a linker to attach the molecule to proteins or other biological targets. nih.gov

Materials Science: The combination of a fluorine atom, a heavy iodine atom, and a polar aromatic ring suggests that derivatives of this compound could possess interesting photophysical or electronic properties. researchgate.net Future research could explore its use as a building block for:

Liquid Crystals: The rigid, functionalized aromatic core is a common feature in liquid crystalline materials.

Functional Polymers and Dyes: Its derivatives could be incorporated into polymers to create materials with high refractive indices, specific optical properties, or enhanced thermal stability. researchgate.net

Organic Electronics: Halogenated organic molecules are widely studied for their potential in organic semiconductors and light-emitting diodes (OLEDs).

Challenges and Opportunities in Process Chemistry and Sustainable Production for Academic Scale-Up

A significant hurdle for the broader academic and potential commercial use of this compound is the development of a scalable, cost-effective, and sustainable synthesis. Traditional multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and require costly and waste-intensive purification methods like column chromatography.

The primary challenge is to translate laboratory-scale procedures into a robust process that can reliably produce gram-to-kilogram quantities of high-purity material. This involves minimizing the number of synthetic steps, avoiding protecting groups, and ensuring each step is high-yielding and easily purified.

This challenge presents a clear opportunity for innovation through the application of green chemistry principles. Future research will likely focus on:

Sustainable Iodination Reagents: Moving away from harsh iodinating agents towards greener alternatives. Methods using potassium iodide with an oxidant like potassium ferrate in water, or combinations like I₂/HIO₃ in recyclable solvents like polyethylene (B3416737) glycol (PEG), offer environmentally benign pathways for the iodination of phenols. tandfonline.comresearchgate.netbenthamdirect.com

Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of less toxic metals or even organocatalysts would significantly reduce waste and cost. The catalytic gas-phase oxidation of a corresponding substituted toluene (B28343) is a patented industrial method for producing other halobenzaldehydes and could serve as a model for a more atom-economical process. google.com

Flow Chemistry: Transferring the synthesis to a continuous flow reactor setup can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate easier scale-up compared to traditional batch processing.

Reduced Purification: Developing reaction conditions that yield the product in high purity, allowing for simple non-chromatographic purification methods like crystallization or extraction, is a critical goal for sustainable scale-up.

By addressing these challenges, the chemical community can unlock the full potential of this compound, making this versatile building block more accessible for future discoveries.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-hydroxy-5-iodobenzaldehyde, and how do reaction conditions influence yield?